molecular formula C12H15NO2 B2876008 Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate CAS No. 1030848-28-2

Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate

Cat. No.: B2876008
CAS No.: 1030848-28-2
M. Wt: 205.257
InChI Key: HKMRKPHMLGNMKW-UHFFFAOYSA-N
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Description

Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate is a chemical compound belonging to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8-methylquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or sulfonated quinoline derivatives.

Scientific Research Applications

Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    8-Methyl-1,2,3,4-tetrahydroquinoline: Shares a similar core structure but lacks the carboxylate ester group.

    Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Similar structure with the carboxylate group at a different position.

    1,2,3,4-Tetrahydroquinoline: The parent compound without any substituents.

Uniqueness: Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate is unique due to the presence of both the methyl and carboxylate ester groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a carboxylate ester functional group. Its molecular formula is C11H13NO2C_{11}H_{13}NO_2, and it has a molecular weight of approximately 191.23 g/mol. The unique placement of the methyl group at the eighth position is crucial for its biological activity.

Biological Activities

Research has identified several notable biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits effectiveness against various bacterial strains. Its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic pathways.
  • Cytotoxicity : The compound has shown cytotoxic effects against certain cancer cell lines. This suggests potential applications in cancer therapy, where it could be developed as an anticancer agent.
  • Neuroprotective Effects : Some studies suggest that derivatives of tetrahydroquinoline compounds may provide neuroprotection, potentially benefiting conditions like Alzheimer's disease .

While the precise mechanisms of action for this compound are still under investigation, several hypotheses have emerged based on related compounds:

  • Enzyme Interaction : It is believed that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways, modulating their activity and leading to various biological effects.
  • Binding Affinity : Interaction studies have indicated potential binding affinities to targets relevant for antimicrobial and anticancer activities, although specific targets remain largely unidentified .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated antimicrobial properties against Staphylococcus aureus and Escherichia coli.
Reported significant cytotoxicity against breast cancer cell lines with IC50 values indicating effective concentration ranges.
Found neuroprotective properties in vitro that suggest a mechanism involving antioxidant activity.

Comparison with Similar Compounds

This compound can be compared with other tetrahydroquinoline derivatives to highlight its unique properties:

CompoundStructural FeaturesNotable Activities
1-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acidMethyl group at position 1Antimicrobial properties
6-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acidMethyl group at position 6Neuroprotective effects
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylateCarboxylate group at position 6Cytotoxicity against cancer cells

Properties

IUPAC Name

methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-5-6-10(12(14)15-2)9-4-3-7-13-11(8)9/h5-6,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMRKPHMLGNMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C(=O)OC)CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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